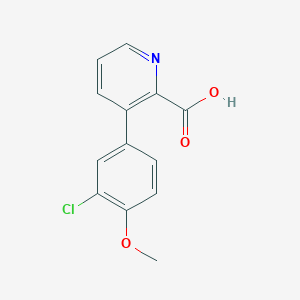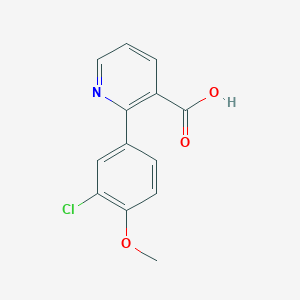
6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chloro-2-methoxyphenyl)nicotinic acid (6-Cl-2-MPA) is an organic compound with a molecular weight of 188.6 g/mol. It is a derivative of nicotinic acid, which is an important component of the coenzyme nicotinamide adenine dinucleotide (NAD). 6-Cl-2-MPA has a wide range of applications in scientific research, including as an inhibitor of the enzyme monoamine oxidase (MAO), a neurotransmitter, and as a drug target.
Mécanisme D'action
The mechanism of action of 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% is not fully understood. However, it is known that it binds to the active site of MAO, inhibiting its activity. This inhibition of MAO results in increased levels of neurotransmitters, such as serotonin and dopamine, in the brain. In addition, 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to inhibit the action of other enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has several biochemical and physiological effects. It has been shown to reduce the levels of cholesterol and triglycerides in the blood, as well as to increase the levels of HDL (“good”) cholesterol. In addition, 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anticonvulsant, and antidepressant properties. It has also been shown to reduce the risk of stroke and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also highly soluble in water, making it easy to work with. However, it is important to note that 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% is a relatively new compound, and its effects are not fully understood. As such, it is important to exercise caution when using it in experiments.
Orientations Futures
In the future, 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% could be used to develop new drugs for the treatment of a variety of conditions, such as depression, anxiety, and epilepsy. Additionally, further research is needed to better understand the biochemical and physiological effects of 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% on the body. Finally, 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% could be used to study the mechanism of action of other drugs, such as MAO inhibitors.
Méthodes De Synthèse
6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% can be synthesized in several ways. One method involves the reaction of 4-chloro-2-methoxyphenol with sodium nitrite in the presence of sulfuric acid. This reaction produces an intermediate, 4-chloro-2-methoxyphenyl nitrite, which is then reacted with nicotinic acid in the presence of sodium hydroxide to form 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95%. This method has been used to synthesize 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% in high yields.
Applications De Recherche Scientifique
6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has several potential applications in scientific research. It has been used as an inhibitor of monoamine oxidase (MAO), which is an enzyme involved in the metabolism of neurotransmitters. 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has also been used as a target for drug development, as it has been shown to have anticonvulsant and antidepressant properties. In addition, 6-(4-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used in studies of the biochemical and physiological effects of nicotinic acid on the body.
Propriétés
IUPAC Name |
6-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-6-9(14)3-4-10(12)11-5-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIHTILXLWCCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687943 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-59-9 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














